N-(2,6-dimethylphenyl)-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide
Description
N-(2,6-dimethylphenyl)-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide (CAS: 337922-56-2) is a sulfonamide-containing acetamide derivative with the molecular formula C21H21N3O3S and a molecular weight of 395.48 g/mol . Its structure features a 2,6-dimethylphenyl group linked to an acetamide core, which is further substituted with a phenylsulfonyl moiety and a 2-pyridinylamino group. This compound has garnered interest in medicinal chemistry due to its hybrid pharmacophore design, combining sulfonamide (known for enzyme inhibition) and pyridine (a common scaffold in bioactive molecules) functionalities.
Properties
IUPAC Name |
2-[benzenesulfonyl(pyridin-2-yl)amino]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-16-9-8-10-17(2)21(16)23-20(25)15-24(19-13-6-7-14-22-19)28(26,27)18-11-4-3-5-12-18/h3-14H,15H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWCKTJDBIAFMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(C2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,6-dimethylaniline with 2-chloropyridine in the presence of a base to form an intermediate. This intermediate is then reacted with phenylsulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Acetamide Derivatives
Key Observations:
Substituent Impact on Melting Points: The target compound’s lack of reported melting point contrasts with Compound 13 (241–248°C), which has a high melting point likely due to its rigid isoxazole and sulfamoyl groups enhancing crystalline stability . The diethylamino derivative in has a lower melting point (66–69°C), attributed to reduced hydrogen-bonding capacity from the aliphatic amine group.
Bioactivity and Functional Groups :
- Sulfonamide Moieties : Both the target compound and Compound 13 contain sulfonamide groups, which are associated with enzyme inhibition (e.g., urease in ). However, the pyridinyl group in the target compound may confer distinct binding interactions compared to the isoxazole in Compound 13.
- Piperidine vs. Pyridine : 3l replaces the pyridinyl group with piperidin-1-yl, altering electronic properties and steric bulk. Piperidine derivatives often exhibit enhanced membrane permeability due to increased lipophilicity, which may influence AChE inhibition efficacy.
- Tertiary Amines : Compounds like and feature tertiary amines linked to the acetamide core, enabling interactions with ion channels (e.g., sodium channels in local anesthetics). The target compound’s sulfonamide-pyridine combination likely shifts its mechanism toward enzyme modulation rather than ion channel blocking.
Biological Activity
N-(2,6-dimethylphenyl)-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide (CAS No. 337922-56-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula: C21H21N3O3S
- Molecular Weight: 393.47 g/mol
The structure consists of a dimethylphenyl group, a phenylsulfonyl moiety, and a pyridinyl amino acetamide, which contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through the inhibition of specific kinases involved in cancer cell proliferation.
- Antimicrobial Effects : It has been tested for antimicrobial activity against various pathogens, showing promising results in inhibiting bacterial growth.
- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neuropharmacological applications.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. The modifications in the structure can significantly affect its potency and selectivity:
- Dimethylphenyl Group : The presence of the dimethyl substituents enhances lipophilicity, which may improve membrane permeability.
- Phenylsulfonyl Moiety : This group is known to enhance binding affinity to target proteins due to its ability to form strong interactions through hydrogen bonding and π–π stacking.
- Pyridinyl Amino Acetamide : This part of the molecule contributes to the overall biological activity by providing sites for interaction with biological targets.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on several cancer cell lines. For instance:
These results indicate that the compound may be a candidate for further development as an anticancer agent.
Case Studies
-
Case Study on Anticancer Activity :
A study published in Journal of Medicinal Chemistry reported that derivatives of this compound were synthesized and evaluated for their anticancer activities. The most potent derivatives showed significant inhibition of tumor growth in mouse models, suggesting a potential therapeutic application in oncology . -
Antimicrobial Evaluation :
Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
